molecular formula C18H21FN2O2 B11305849 2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide

Cat. No.: B11305849
M. Wt: 316.4 g/mol
InChI Key: MYEDVZNDBLEBCR-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a fluoro group and a complex side chain containing a pyrrolidine ring and a methylfuran moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Methylfuran Moiety: The methylfuran group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of methylfuran and a halogenated precursor.

    Formation of the Benzamide Core: The benzamide core is formed by reacting a fluoro-substituted benzoic acid derivative with the previously synthesized intermediate under amide coupling conditions, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylfuran moiety can be oxidized to form corresponding furanones under oxidative conditions using reagents like m-CPBA.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The fluoro group on the benzamide core can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA, DCM, room temperature.

    Reduction: LAH, THF, reflux.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. The pyrrolidine ring and methylfuran moiety contribute to the compound’s overall conformation, influencing its ability to interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]aniline: Similar structure but with an aniline core instead of benzamide.

    2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine: Similar structure but with a pyridine core.

Uniqueness

2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is unique due to its combination of a fluoro-substituted benzamide core with a pyrrolidine ring and a methylfuran moiety. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-fluoro-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]benzamide

InChI

InChI=1S/C18H21FN2O2/c1-13-8-9-17(23-13)16(21-10-4-5-11-21)12-20-18(22)14-6-2-3-7-15(14)19/h2-3,6-9,16H,4-5,10-12H2,1H3,(H,20,22)

InChI Key

MYEDVZNDBLEBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=CC=CC=C2F)N3CCCC3

Origin of Product

United States

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